Cas no 34036-16-3 (5-Methyl-3-oxo-hexanoic Acid Ethyl Ester)
5-Methyl-3-oxo-hexanoic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-methyl-3-oxohexanoate
- 5-METHYL-3-OXO-HEXANOIC ACID ETHYL ESTER
- Hexanoic acid,5-methyl-3-oxo-, ethyl ester
- ethyl 3-oxo-5-methylhexanoate
- ethyl isobutyrylacetate
- ethyl isovalerylacetate
- ethyl oxalate
- AS-44580
- Hexanoic acid, 5-methyl-3-oxo-, ethyl ester
- FNVGQABNHXEIBU-UHFFFAOYSA-N
- MFCD00086868
- A822664
- SB36700
- Z839817032
- EN300-99421
- A24530
- AM20090520
- 5-methyl-3-oxohexanoic acid ethyl ester
- 7PIJ0UO5N7
- AI3-05829
- NSC 69069
- NSC69069
- NS00029599
- AKOS010951794
- 3-isopropyl-3-oxo-butyric acid ethyl ester
- 34036-16-3
- ethyl 5-methyl-3-oxo-hexanoate
- DTXSID00187643
- EINECS 251-802-4
- CS-W006805
- AB1436
- UNII-7PIJ0UO5N7
- SCHEMBL15344
- ethyl isopropylacetoacetate
- Ethyl5-methyl-3-oxohexanoate
- FT-0602631
- NSC-69069
- DTXCID60110134
- DB-007083
- ALBB-034274
- 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester
-
- MDL: MFCD00086868
- Inchi: 1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3
- InChI Key: FNVGQABNHXEIBU-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OCC)CC(C)C
Computed Properties
- Exact Mass: 172.11000
- Monoisotopic Mass: 172.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Boiling Point: 213.2℃/760mmHg
- PSA: 43.37000
- LogP: 1.55480
5-Methyl-3-oxo-hexanoic Acid Ethyl Ester Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
5-Methyl-3-oxo-hexanoic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72130-5g |
Ethyl 5-methyl-3-oxohexanoate |
34036-16-3 | 5g |
¥1288.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M72130-1g |
Ethyl 5-methyl-3-oxohexanoate |
34036-16-3 | 1g |
¥788.0 | 2021-09-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0147-1g |
5-Methyl-3-oxo-hexanoic acid ethyl ester |
34036-16-3 | 96% | 1g |
805.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0147-5g |
5-Methyl-3-oxo-hexanoic acid ethyl ester |
34036-16-3 | 96% | 5g |
2501.73CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0147-25g |
5-Methyl-3-oxo-hexanoic acid ethyl ester |
34036-16-3 | 96% | 25g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0147-500mg |
5-Methyl-3-oxo-hexanoic acid ethyl ester |
34036-16-3 | 96% | 500mg |
729.32CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0147-250mg |
5-Methyl-3-oxo-hexanoic acid ethyl ester |
34036-16-3 | 96% | 250mg |
644.51CNY | 2021-05-08 | |
| Fluorochem | 209598-250mg |
Ethyl 5-methyl-3-oxohexanoate |
34036-16-3 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 209598-1g |
Ethyl 5-methyl-3-oxohexanoate |
34036-16-3 | 95% | 1g |
£94.00 | 2022-03-01 | |
| Fluorochem | 209598-5g |
Ethyl 5-methyl-3-oxohexanoate |
34036-16-3 | 95% | 5g |
£282.00 | 2022-03-01 |
5-Methyl-3-oxo-hexanoic Acid Ethyl Ester Suppliers
5-Methyl-3-oxo-hexanoic Acid Ethyl Ester Related Literature
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1. Synthesis of dihydrotagetone (2,6-dimethyloct-7-en-4-one)B. A. McAndrew,G. Riezebos J. Chem. Soc. Perkin Trans. 1 1972 367
Additional information on 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester
Professional Introduction to 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester (CAS No. 34036-16-3) and Its Current Research Applications
The compound 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester, identified by the CAS number 34036-16-3, is a significant chemical entity in the field of organic synthesis and pharmaceutical research. This ester derivative, characterized by its unique structural framework, has garnered attention due to its versatile applications in biochemical pathways and synthetic methodologies. The molecular structure of 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester consists of a hexanoic acid backbone modified with an ethyl ester group at one end and a methyl group at the third carbon position, which contributes to its distinctive reactivity and functionality.
In recent years, advancements in medicinal chemistry have highlighted the importance of such derivatives in drug development. The compound’s ability to serve as an intermediate in synthesizing more complex molecules has made it a valuable asset in laboratory settings. Specifically, the 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester structure is often employed in the synthesis of bioactive molecules that mimic or interfere with natural metabolic pathways. This has opened up new avenues for research in areas such as inflammation, pain management, and metabolic disorders.
One of the most compelling aspects of 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester is its role in the development of novel therapeutic agents. Researchers have been exploring its potential as a precursor for molecules that exhibit inhibitory effects on specific enzymes or receptors involved in disease processes. For instance, studies have indicated that derivatives of this compound may interact with polyketide synthases, which are crucial in the biosynthesis of various pharmacologically active compounds. The ethyl ester moiety, in particular, provides a flexible scaffold that can be modified to enhance binding affinity or metabolic stability.
Recent publications have demonstrated the utility of 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester in designing molecules with anti-inflammatory properties. In one notable study, researchers synthesized analogs of this compound and evaluated their ability to modulate inflammatory cytokine production. The results suggested that certain derivatives could significantly reduce the release of pro-inflammatory mediators without affecting normal cellular functions. This finding underscores the compound’s potential as a lead structure for developing treatments for chronic inflammatory conditions.
The synthesis of 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester itself is an intriguing process that showcases modern organic chemistry techniques. Traditional methods often involve multi-step reactions starting from readily available precursors such as acetic acid or butyric acid derivatives. However, recent innovations have enabled more efficient synthetic routes, including catalytic processes that minimize byproduct formation and improve yield. These advancements not only make the production of 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester more sustainable but also open up possibilities for large-scale applications in pharmaceutical manufacturing.
Moreover, the structural features of 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester make it an attractive candidate for studying enzyme kinetics and mechanistic pathways. Its reactive sites can be strategically modified to probe the function of enzymes such as acetyl-CoA synthetases or β-ketoacyl synthases. Such studies are essential for understanding metabolic networks and identifying targets for therapeutic intervention. The compound’s ability to act as a substrate or inhibitor provides valuable insights into how these enzymes contribute to health and disease.
In conclusion, 5-Methyl-3-oxo-hexanoic Acid Ethyl Ester (CAS No. 34036-16-3) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. Its unique structural properties and functional versatility have positioned it as a key intermediate in drug discovery efforts. As research continues to uncover new applications for this compound, its significance in advancing therapeutic strategies is likely to grow even further. The ongoing exploration of its synthetic pathways and biological activities ensures that it will remain a topic of interest for chemists and biologists alike.
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